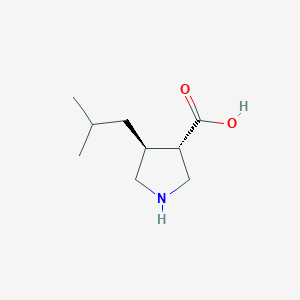

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

Description

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name |

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLPJEWZNOILAV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463287 | |

| Record name | (3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261896-40-6 | |

| Record name | (3S,4S)-4-(2-Methylpropyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261896-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Glycine Ester Derivatives and Halogenated Intermediates

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1 (Glycine Ester Route) | Method 2 (Branched Alkyl Route) | Commercial Product Data |

|---|---|---|---|

| Starting Material | Glycine ethyl ester | Substituted amino acid esters | N/A |

| Alkylation Reagent | Isobutyl halide (e.g., bromide) | N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine | N/A |

| Catalysts | Pd acetate, Ru phosphine complex | None specified | N/A |

| Reaction Conditions | Mild, 0–66 °C, inert atmosphere | Low temperature (-5 °C to RT) | N/A |

| Stereochemical Control | High, via chiral catalysts and ring closure | Moderate, via reagent choice | Confirmed by chiral purity data |

| Yield | High (not specified) | Up to 95% for intermediates | Purity ~95% |

| Purification | Extraction, filtration, chromatography | Extraction, crystallization | Powder form, stable |

Research Findings and Notes

- The glycine ester-based method offers a robust and scalable approach with high stereoselectivity and yield, suitable for industrial synthesis.

- Protective group strategies and catalytic hydrogenation are critical for maintaining stereochemical integrity during synthesis.

- The branched alkyl pyrrolidine synthesis route provides alternative intermediates and may be adapted for different alkyl substituents, including isobutyl.

- Commercial availability of the hydrochloride salt form facilitates research and application development.

- Analytical characterization (NMR, MS, chiral HPLC) is essential to confirm the stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: A five-membered lactam with similar biological activities.

Pyrrolidine-2,5-dione: Another derivative with diverse biological applications.

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

Uniqueness

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the 2-methylpropyl group, which enhances its biological activity and selectivity compared to other pyrrolidine derivatives .

Biological Activity

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring, which is significant in medicinal chemistry for its potential biological activities. This compound serves as a building block for more complex molecules and has been studied for various applications in biology and medicine.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₅NO₂

- CAS Number : 261896-40-6

- Molecular Weight : 157.21 g/mol

The stereochemistry of the compound plays a crucial role in its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, which contributes to its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For example, studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyrrolidine ring could enhance anticancer efficacy. Specific derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Inhibition of Enzymatic Activity

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, derivatives have been reported to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease research. Some derivatives exhibited IC50 values as low as 0.05 μM, indicating strong inhibitory potential .

Summary of Biological Activities

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Low micromolar range |

| Antimicrobial | Effective against various bacterial strains | Varies by strain |

| Enzyme Inhibition | BACE1 inhibition | 0.05 μM |

Structural Modifications and Their Effects

Research into the SAR of this compound highlights how structural changes can influence biological activity:

- Substituents on the Pyrrolidine Ring : Altering substituents can enhance binding affinity and selectivity towards targets.

- Chirality : The specific stereochemistry significantly affects the compound's interaction with biological systems.

Q & A

Q. What are the common synthetic routes for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves stereoselective cyclization or functionalization of pyrrolidine precursors. For example, aziridinium ion intermediates can be employed to control stereochemistry, as demonstrated in analogous pyrrolidine syntheses (e.g., chlorination followed by nitrile anion cyclization) . Key parameters for optimization include:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., introducing isobutyl groups) .

- Solvents : Polar aprotic solvents like DMF or toluene to stabilize intermediates .

- Temperature : Controlled heating (80–120°C) to minimize racemization .

- Purification : Chromatography-free isolation via crystallization, leveraging differences in solubility of diastereomers .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer : Stereochemical assignment relies on:

- X-ray crystallography : Absolute configuration determination using Flack parameters (e.g., Flack x = –0.04(2) in related pyrrolidine derivatives) .

- Chiral HPLC : Separation of enantiomers using cellulose-based columns and comparison to known standards .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) to infer dihedral angles in the pyrrolidine ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : Identification of isobutyl (δ ~0.8–1.2 ppm for CH) and carboxylic acid (δ ~170–175 ppm for COOH) groups .

- IR spectroscopy : Confirmation of carboxylic acid O–H stretches (~2500–3000 cm) and C=O (~1700 cm) .

- Mass spectrometry (HRMS) : Molecular ion verification (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How can researchers resolve low enantiomeric excess (ee) observed during synthesis?

- Methodological Answer : Low ee often stems from incomplete stereochemical control during cyclization or racemization under harsh conditions. Solutions include:

- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates and reduce racemization .

- Dynamic kinetic resolution : Employing asymmetric catalysts (e.g., Ru-based) to favor the desired (3S,4S) configuration .

- Temperature modulation : Lowering reaction temperatures to slow racemization kinetics .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer : Computational approaches include:

- Molecular docking : Simulate binding to target enzymes (e.g., prolyl oligopeptidase) using software like AutoDock Vina .

- Molecular dynamics (MD) : Assess conformational stability in aqueous environments (e.g., 100-ns simulations in GROMACS) .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity using datasets from related pyrrolidine derivatives .

Q. How can contradictions in reported biological activity data be addressed?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:

- Reproducibility checks : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Orthogonal assays : Validate results using multiple techniques (e.g., fluorescence polarization and surface plasmon resonance) .

- Purity verification : Confirm >95% purity via HPLC and elemental analysis before biological testing .

Q. What strategies are effective for analyzing solid-state vs. solution-phase conformations?

- Methodological Answer : Compare structural data from:

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H···Cl interactions in crystal lattices) .

- Solution NMR : Detect conformational flexibility via NOE correlations (e.g., intra-pyrrolidine NOEs) .

- DFT calculations : Model energy differences between conformers using Gaussian09 with B3LYP/6-31G(d) basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.